3-(Methylamino)-3-phenylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(Methylamino)-3-phenylpropanoic acid and its derivatives often involves chemoselective reactions, utilizing multiple nucleophilic centres to obtain specific products like hexahydro-4-pyrimidinones or oxazolidines through reactions with dihaloalkanes and aldehydes, as demonstrated by Hajji et al. (2002) in their study on N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide (Hajji et al., 2002). Additionally, Pokhodylo et al. (2021) described the synthesis of various derivatives from 3-aryl-2-bromopropanoic acids, showcasing the versatility of this compound in organic synthesis (Pokhodylo et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-(Methylamino)-3-phenylpropanoic acid derivatives has been elucidated using various spectroscopic techniques. For example, Kolev and Angelov (2008) performed a detailed study on 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, providing insight into its molecular geometry and hydrogen bonding through IR-spectroscopy and quantum chemical calculations (Kolev & Angelov, 2008).
Chemical Reactions and Properties
Chemical reactions involving 3-(Methylamino)-3-phenylpropanoic acid often explore its reactivity towards different electrophiles and nucleophiles. For instance, the preparation and isolation of its enantiomers using selective crystallization demonstrate its chiral properties and the potential for stereoselective synthesis (Shiraiwa et al., 1997).
Physical Properties Analysis
The physical properties of 3-(Methylamino)-3-phenylpropanoic acid derivatives, such as melting points and solubility, are crucial for their application in different chemical contexts. Studies like those conducted by Bhat and Vijayan (1982) on flufenamic acid, a related compound, help understand these aspects through X-ray crystallography, revealing the geometrical disposition and hydrogen bonding that influence these properties (Bhat & Vijayan, 1982).
Scientific Research Applications
Resolving Racemic Mixtures and Configuration Assignment : Drewes et al. (1992) highlighted its use in resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establishing its absolute configuration (Drewes et al., 1992).
Intermediate in Biosynthesis : Jarvis et al. (2000) found that it acts as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid (Jarvis et al., 2000).
Pharmaceutical Intermediary : It is a crucial intermediate in producing S-dapoxetine, a medication for premature ejaculation, as reported by Li et al. (2013) (Li et al., 2013).
Photochemical Studies : DeCosta and Pincock (1993) studied its photolysis, leading to in-cage coupled products and methyl ethers (DeCosta & Pincock, 1993).
Progenitor for Antidepressant Drugs : Zhao et al. (2014) identified chiral (S)-3-hydroxy-3-phenylpropanoic acid as a potential progenitor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).
Antibacterial and Antifungal Applications : Fuloria et al. (2009) reported potent antibacterial and antifungal activities for compounds derived from 3-phenylpropane hydrazide (Fuloria et al., 2009).
Fuel for Molecular Machines : Biagini et al. (2020) discussed its role in supplying fuel for acid-base driven molecular machines (Biagini et al., 2020).
Complexation Studies : Brown et al. (1993) focused on its complexation with cyclodextrins in aqueous solutions (Brown et al., 1993).
properties
IUPAC Name |
3-(methylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENXBHNUVVFNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507158 | |
Record name | 3-(Methylamino)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-3-phenylpropanoic acid | |
CAS RN |
76497-43-3 | |
Record name | 3-(Methylamino)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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